molecular formula C27H25NO5 B2355013 Fmoc-cis-Hyp(Bzl)-OH CAS No. 1334671-64-5

Fmoc-cis-Hyp(Bzl)-OH

Cat. No. B2355013
CAS RN: 1334671-64-5
M. Wt: 443.499
InChI Key: XGFMHBUVVWZBFT-DFBJGRDBSA-N
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Description

“Fmoc-cis-Hyp(Bzl)-OH” is a chemical compound with the chemical name (2S,4S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-oxybenzyl-L-proline . It has several synonyms, including Fmoc-L-Pro(4-OBzl)-OH (2S,4S), Fmoc-L-Hyp(Bzl)-OH, Fmoc-Hyp(Bzl)-OH, and Fmoc-L-Hyp(Bzl)-OH (2S,4S) . The molecular formula of this compound is C27H25NO5 .

It should be stored in a dry freezer . Unfortunately, other physical and chemical properties were not found in the search results.

Scientific Research Applications

Hydrogel Formation and Drug Release

  • Application : A study explored the use of peptides and amino acids, including Fmoc-protected amino acids, in the formation of hydrogels. These hydrogels, incorporating carbon nanomaterials, demonstrated potential for controlled drug release under near-infrared light irradiation, highlighting their relevance in drug delivery systems (Guilbaud-Chéreau et al., 2019).

Peptide Library Construction

  • Application : Fmoc-protected amino acids were used in the synthesis of peptides for constructing combinatorial peptide libraries. This demonstrates their utility in facilitating peptide synthesis and purification, critical in biochemical research (Tamiaki et al., 2001).

Synthesis of Glycopeptides

  • Application : Fmoc-protected amino acids, including derivatives like Fmoc-cis-Hyp(Bzl)-OH, have been utilized in synthesizing glycopeptides. This application is significant in the field of bioorganic chemistry, particularly for studying protein and peptide structures (Mang et al., 1995).

Solid-Phase Peptide Synthesis

  • Application : Fmoc-protected amino acids are extensively used in solid-phase peptide synthesis, offering a versatile method for synthesizing peptides with specific sequences. This is crucial for producing peptides for research and therapeutic uses (Sabatier et al., 1987).

Development of Hypusine Reagents

  • Application : The development of orthogonally protected hypusine reagents for solid-phase synthesis of hypusinated peptides used Fmoc-protected amino acids. This is significant in the synthesis of specific peptide types, highlighting the adaptability of Fmoc chemistry in peptide synthesis (Song et al., 2015).

Metal Chelating Peptides

  • Application : The synthesis of Fmoc-protected amino acid chelators, compared to their Boc/Bzl derivatives, demonstrated their utility in designing peptides that can bind to metal ions. This has implications in biochemical and medical research (Kazmierski, 1993).

Bioluminescence Imaging

  • Application : Fmoc-protected amino acids were involved in the development of caged furimazine derivatives for live-cell bioluminescence imaging. This application is significant in cell biology and pharmacological research (Orioka et al., 2022).

Collagen Peptide Synthesis

  • Application : Fmoc-protected amino acids, such as Fmoc-Pro-Hyp-Gly-OH, have been synthesized and used in the preparation of collagen model peptides. This is crucial in understanding the structure and function of collagen in biological systems (Erdmann & Wennemers, 2009).

Mechanism of Action

Mode of Action

Fmoc-cis-Hyp(Bzl)-OH is used in the Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets by forming peptide bonds with other amino acids, thereby extending the peptide chain .

Biochemical Pathways

The biochemical pathways affected by Fmoc-cis-Hyp(Bzl)-OH are those involved in protein synthesis and modification. The compound plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a protein . The downstream effects of these pathways depend on the specific proteins being synthesized and their roles within the cell.

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the specific conditions of the synthesis process, including the solvents used and the presence of other reagents .

Result of Action

The primary result of Fmoc-cis-Hyp(Bzl)-OH’s action is the synthesis of peptides. These peptides can then fold into functional proteins, which can have a wide range of effects at the molecular and cellular levels, depending on the specific proteins being synthesized .

Action Environment

The action, efficacy, and stability of Fmoc-cis-Hyp(Bzl)-OH are influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process .

properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFMHBUVVWZBFT-DFBJGRDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-cis-Hyp(Bzl)-OH

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